5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(13,14)7-5-3-2-4-6(7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWQQSGEQSQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with multiple receptors .
Mode of Action
It’s worth noting that similar sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities .
Biochemical Pathways
Related compounds have been found to stimulate the increase in superoxide dismutase (sod) and peroxidase (pod) activities in rice, causing marked enhancement of plant resistance against rice bacterial leaf blight .
Pharmacokinetics
Similar compounds have shown sustained exposure and high oral bioavailability in mice .
Result of Action
Related compounds have shown to improve the chlorophyll content and restrain the increase in the malondialdehyde (mda) content in rice to considerably reduce the amount of damage caused by xoo .
Biochemical Analysis
Biochemical Properties
5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound also interacts with proteins involved in cell signaling, which can modulate cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as reduced inflammation or altered metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged anti-inflammatory activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities. At higher doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the oxidation and reduction of various substrates, influencing metabolic flux. The compound can also affect the levels of metabolites, such as amino acids and lipids, by modulating enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes.
Biological Activity
5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Profile
- IUPAC Name : 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine
- CAS Number : 1105193-94-9
- Molecular Formula : C9H9N3O3S
- Molecular Weight : 239.25 g/mol
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, demonstrating its potential in several therapeutic areas:
- Antimicrobial Activity
-
Anticancer Activity
- Research indicates that this oxadiazole derivative exhibits cytotoxic effects on various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range against human glioblastoma and melanoma cells, suggesting its potential as an anticancer agent . The presence of the oxadiazole ring is crucial for its activity, as it enhances interactions with cellular targets involved in cancer proliferation.
- Anti-inflammatory Effects
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cellular Interaction : The oxadiazole moiety facilitates interactions with various biomolecules, including enzymes and receptors involved in signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis through ROS-mediated pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound:
- Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it exhibited greater potency than established chemotherapeutic agents like doxorubicin in certain assays.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing the oxadiazole moiety exhibit antimicrobial activities. Studies indicate that 5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine demonstrates effectiveness against various bacterial strains. This property positions it as a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, making it a subject of interest for cancer therapy development . Further research is necessary to elucidate its mechanisms and efficacy.
Drug Development
Given its diverse biological activities, this compound is being explored in drug development programs targeting infections and inflammatory diseases. Its unique structure allows for modifications that could enhance its pharmacological properties.
Agricultural Uses
Beyond human health applications, there is potential for using this compound in agricultural settings as a pesticide or herbicide due to its antimicrobial properties. Research into its effectiveness against plant pathogens could lead to environmentally friendly agricultural solutions .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial effects of various oxadiazole derivatives, including this compound, revealing significant activity against Gram-positive bacteria .
- Inflammation Inhibition Research : A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Apoptosis Induction : A recent publication highlighted the ability of this compound to induce apoptosis in breast cancer cell lines through mitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on the substituent’s electronic nature, position, and steric bulk. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl, trifluoromethyl) enhance electrophilicity, improving interactions with nucleophilic residues in enzymes. For example, 6h (with 3,4-dimethoxy and CF₃ groups) showed superior anticancer activity over imatinib in certain cell lines .
- Functional Group Diversity : Thioether (e.g., 3a in ) and pentafluorosulfanyl (7d) groups exhibit varied bioactivity profiles, suggesting substituent-specific mechanisms .
Bioactivity Comparison
Table 2: Pharmacological Activities of Selected Oxadiazol-2-amines
Key Insights:
- Anticancer Activity : Compounds with electron-withdrawing substituents (e.g., CF₃, pentafluorosulfanyl) or methoxy groups (electron-donating) show significant activity. The target’s methylsulfonyl group may similarly enhance cytotoxicity, but empirical validation is needed .
- Anti-inflammatory Potential: Analogs like 3b and 3c (with diphenylmethyl and halogenated phenyl groups) demonstrated improved efficacy and safety over ibuprofen, suggesting that bulky substituents may reduce gastrointestinal toxicity .
Physicochemical and Structural Considerations
- Crystal Packing : Hydrogen bonding (e.g., N–H⋯N interactions in 5-(4-Methylphenyl)-...) influences stability and formulation. The target’s ortho substituent may disrupt crystal symmetry, affecting bioavailability .
Preparation Methods
Preparation of Aryl Hydrazide Precursor
- Starting Material: The synthesis begins with commercially available or in-house prepared 2-(methylsulfonyl)benzoic acid or its derivatives.
- Conversion to Ester: The carboxylic acid is converted to the corresponding methyl ester via Fisher esterification using methanol and catalytic sulfuric acid.
- Hydrazinolysis: The methyl ester undergoes hydrazinolysis with hydrazine hydrate to yield the aryl hydrazide intermediate.
This step is crucial for introducing the hydrazide functionality necessary for subsequent cyclization.
Cyclization to 1,3,4-Oxadiazole Ring
- The aryl hydrazide is reacted with appropriate cyclizing agents such as carbon disulfide or isocyanates in polar aprotic solvents like acetonitrile or dimethylformamide.
- Mild bases such as potassium carbonate are used to maintain the reaction pH and facilitate cyclization.
- For the methylsulfonyl-substituted phenyl derivative, oxidation steps may be required if starting from methylthio or methylsulfanyl precursors to introduce the sulfone group.
Specific Oxadiazole Formation Methods
- Method A: Reaction of hydrazide with dodecyl isocyanate analogues has been reported for related 5-aryl-1,3,4-oxadiazol-2-amines, yielding the oxadiazole ring after cyclization and dehydration steps with moderate to excellent yields (67–98%).
- Method B: Cyclization using iodine and potassium carbonate in the presence of aldehyde derivatives to form hydrazone intermediates, which then cyclize to oxadiazoles.
- Method C: Electrochemical oxidation of semicarbazone derivatives at platinum electrodes in acetonitrile with lithium perchlorate as supporting electrolyte, although this method is more common for methylphenyl analogues and may require adaptation for methylsulfonyl derivatives.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Yield Range (%) | Notes |
|---|---|---|---|---|
| Fisher Esterification | Methanol, catalytic H2SO4, reflux | Methanol | >85 | Conversion of acid to methyl ester |
| Hydrazinolysis | Hydrazine hydrate, reflux | Ethanol or MeOH | 75–90 | Formation of aryl hydrazide |
| Cyclization with isocyanate | Dodecyl isocyanate, acetonitrile, mild base | Acetonitrile | 67–98 | Formation of oxadiazole ring |
| Cyclization with aldehyde + I2 | Aldehyde, iodine, K2CO3, reflux | DMF or MeCN | ~76 | Via hydrazone intermediate |
| Oxidation to sulfone | Oxidants like m-CPBA or H2O2 | DCM or AcOH | Variable | For methylsulfonyl group introduction |
Characterization Techniques
- NMR Spectroscopy (¹H, ¹³C): Confirms the aromatic substitution pattern and oxadiazole ring formation.
- Mass Spectrometry: Verifies molecular weight and fragmentation consistent with the methylsulfonyl substituent.
- FT-IR Spectroscopy: Identifies characteristic functional groups such as NH2 (~3300 cm⁻¹), C=N and C-O in oxadiazole (~1600–1650 cm⁻¹), and S=O stretching (~1300 and 1150 cm⁻¹ for sulfone).
- Elemental Analysis: Confirms purity and composition.
Research Findings and Optimization Notes
- The length and nature of substituents on the phenyl ring, such as methylsulfonyl, significantly influence reaction yields and biological activity.
- Reaction yields are sensitive to the purity of hydrazide intermediates and the stoichiometry of cyclizing agents.
- Mild bases and polar aprotic solvents favor cleaner cyclization with fewer side products.
- Oxidation steps to convert methylthio to methylsulfonyl groups require controlled conditions to avoid over-oxidation or ring degradation.
- Electrochemical methods, while promising for related oxadiazoles, require adaptation for sulfone-containing substrates due to their different redox properties.
Summary Table of Preparation Pathway
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization reactions. For example:
- Hydrazide Cyclization : Reacting hydrazides with carboxylic acid derivatives in polyphosphoric acid (PPA) under reflux (70–100°C) .
- Electrochemical Oxidation : Using platinum electrodes in acidic media for semicarbazone precursors .
- Optimization Strategies :
- Control reaction temperature to avoid side products (e.g., overoxidation).
- Use catalysts (e.g., PPA) to enhance cyclization efficiency.
- Purify via column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methylsulfonyl group’s resonance appears at δ 3.0–3.5 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 268.08) .
- Fourier-Transform Infrared (FT-IR) : Identifies functional groups (e.g., N–H stretch at 3300–3400 cm⁻¹) .
Q. How is the compound’s lipophilicity assessed experimentally?
- Reverse-Phase HPLC : Measure retention time using C18 columns (e.g., 70% methanol/water mobile phase). Higher retention correlates with increased lipophilicity .
- Octanol-Water Partition Coefficient (LogP) : Shake-flask method with UV-Vis quantification .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Approaches :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Purity Verification : Confirm compound purity via HPLC (>95%) to exclude impurities affecting results .
- Structural Analog Comparison : Test derivatives (e.g., replacing methylsulfonyl with methoxy) to isolate structure-activity relationships .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Maestro.
- Protocol : Dock the compound into target protein active sites (e.g., COX-2 or kinases) using flexible ligand settings. Validate with experimental IC₅₀ values .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and hydrogen-bond interactions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Challenges :
- Exothermic Reactions : Use jacketed reactors with controlled cooling.
- Solvent Recovery : Implement distillation for ethanol/THF reuse .
- Mitigation :
- Flow Chemistry : Continuous flow systems improve heat dissipation and yield consistency .
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression .
Notes
- For structural ambiguities, cross-reference crystallography data (e.g., CCDC deposition numbers from ).
- Conflicting data (e.g., bioactivity variations) should be analyzed using orthogonal assays and statistical validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
